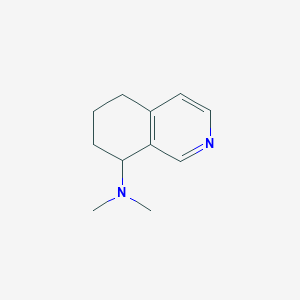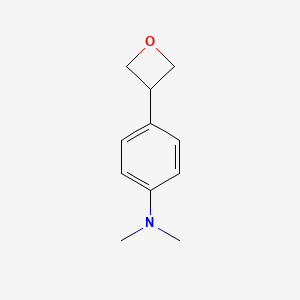![molecular formula C11H13NO B11912142 cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole](/img/structure/B11912142.png)
cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is characterized by a tricyclic structure that includes a chromene and a pyrrole ring, making it a unique scaffold for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a 1,3-dipolar cycloaddition followed by reduction can be employed to form the desired tricyclic structure .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally involves scalable reactions that can be optimized for higher yields and purity. The use of catalysts and controlled reaction environments are crucial for industrial-scale production.
化学反応の分析
Types of Reactions
cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the degree of saturation in the compound.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and organometallic reagents are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated analogues.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its biological activities make it a candidate for drug development, particularly in the context of Alzheimer’s disease.
Industry: The compound’s unique structure can be utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole exerts its effects involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
類似化合物との比較
Similar Compounds
Hexahydrochromeno[4,3-b]pyrrole derivatives: These compounds share a similar core structure but differ in their substituents, which can significantly alter their biological activities.
Other acetylcholinesterase inhibitors: Compounds such as donepezil and rivastigmine also inhibit acetylcholinesterase but have different chemical structures and pharmacokinetic profiles.
Uniqueness
cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole is unique due to its tricyclic structure, which provides a distinct scaffold for chemical modifications. This uniqueness allows for the exploration of diverse chemical spaces and the development of novel derivatives with potentially improved biological activities.
特性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
(3aR,9bS)-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole |
InChI |
InChI=1S/C11H13NO/c1-2-4-10-9(3-1)11-8(7-13-10)5-6-12-11/h1-4,8,11-12H,5-7H2/t8-,11-/m0/s1 |
InChIキー |
OMAOPGJSIGOCIM-KWQFWETISA-N |
異性体SMILES |
C1CN[C@H]2[C@@H]1COC3=CC=CC=C23 |
正規SMILES |
C1CNC2C1COC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]boronic acid](/img/structure/B11912059.png)
![2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11912066.png)


![5-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11912087.png)


![2H-Pyrido[2,1-a]isoquinoline](/img/structure/B11912102.png)



![3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione](/img/structure/B11912119.png)
![5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11912120.png)

